2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15335018
Molecular Formula: C19H16ClN3O5S2
Molecular Weight: 465.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O5S2 |
|---|---|
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
| Standard InChI Key | LNZVMOXIPGUUOS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Introduction
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety. The compound's molecular formula is C19H16ClN3O5S2, and it has a molecular weight of approximately 465.9 g/mol.
Synthesis and Chemical Reactions
The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves multi-step organic synthesis techniques. Key steps include the use of organic solvents like dimethylformamide or dichloromethane, and reactions may be catalyzed by bases like triethylamine. The compound can undergo various chemical reactions typical for sulfonamides and amides, such as oxidation reactions, which require careful control of reaction conditions like pH, temperature, and solvent type.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as an inhibitor of certain enzymes or receptors involved in disease pathways. Its structural components indicate potential for antimicrobial and anticancer properties, similar to other sulfonamide derivatives. Further research is necessary to elucidate its exact mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide. Notable examples include:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-(4-chlorophenylsulfonyl)-N-(methoxyphenyl)acetamide | Sulfonamide structure | Different phenyl substitution |
| 5-(3-chlorobenzenesulfonyl)-6-amino-pyrimidin | Amino group instead of keto | Potential for different biological activity |
| 2-(thioether)-N-(p-tolyl)acetamide | Thioether linkage | Simpler structure with fewer substituents |
These compounds highlight variations in substituents that may affect biological activity and pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume